molecular formula C10H20O7P2 B1256107 (R)-lavandulyl diphosphate

(R)-lavandulyl diphosphate

Cat. No.: B1256107
M. Wt: 314.21 g/mol
InChI Key: LHLLBECTIHFNGQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Lavandulyl diphosphate (LPP) is an irregular, head-to-middle monoterpene that serves as the direct biosynthetic precursor to the valuable fragrance compound (R)-lavandulol and its esters . In nature, this compound is synthesized by the enzyme lavandulyl diphosphate synthase (LPPS), which uniquely catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) . The mechanism is a distinctive "head-to-middle" condensation, where one DMAPP molecule ionizes in the enzyme's allylic site (S1) to form a carbocation, which then attacks the second DMAPP molecule located in a separate nucleophile site (S2), forming the characteristic lavandulyl skeleton . This structure is of significant research interest for studying irregular terpene synthase enzymes and their unique catalytic mechanisms, which differ from those of typical trans- or cis-prenyltransferases . The primary research applications of this compound include its role as a critical standard in enzymatic assays for characterizing and discovering novel terpene synthases . It is also an essential starting material for the microbial heterologous production of lavandulol in engineered strains of Saccharomyces cerevisiae, a key aim of synthetic biology . Furthermore, it is fundamental for investigating the biosynthesis of insect pheromones, as (R)-lavandulol and its esters are known segregation and sex pheromone components in various insect species . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O7P2

Molecular Weight

314.21 g/mol

IUPAC Name

[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/t10-/m0/s1

InChI Key

LHLLBECTIHFNGQ-JTQLQIEISA-N

Isomeric SMILES

CC(=CC[C@@H](COP(=O)(O)OP(=O)(O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C

Origin of Product

United States

Biosynthetic Pathway of R Lavandulyl Diphosphate

Precursor Supply: Dimethylallyl Diphosphate (B83284) (DMAPP) Pathways in Planta

All isoprenoids, including (R)-lavandulyl diphosphate, are synthesized from the fundamental building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, two distinct and spatially separated pathways are responsible for producing these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netsigmaaldrich.com While there can be some crossover of intermediates between them, they generally supply precursors for different classes of terpenes. wikipedia.org

The MVA pathway, which has been understood for over half a century, operates in the cytoplasm. nih.govresearchgate.net It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. nih.gov Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which can then be isomerized to DMAPP. nih.govnih.gov This pathway is the primary source of precursors for cytosolic isoprenoids like sesquiterpenes and sterols. researchgate.net

Discovered more recently, the MEP pathway functions within the plastids of plant cells. nih.govresearchgate.net This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov A series of enzymatic reactions then converts these central metabolites into IPP and DMAPP. nih.gov The MEP pathway is the principal source of DMAPP and IPP for the biosynthesis of plastidial isoprenoids, which include monoterpenes, diterpenes, and carotenoids. researchgate.netnih.gov Given that this compound is a monoterpene, its DMAPP precursors are predominantly supplied by the MEP pathway. science.gov

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location CytoplasmPlastids
Starting Materials Acetyl-CoA (x3)Pyruvate, Glyceraldehyde 3-Phosphate
Key Intermediate Mevalonic Acid (MVA)2-C-methyl-D-erythritol 4-phosphate (MEP)
Primary Products Sesquiterpenes, Sterols, DolicholsMonoterpenes, Diterpenes, Carotenoids, Phytol
DMAPP Source for this compound Minor/IndirectPrimary

Enzymatic Catalysis of this compound Synthesis: Lavandulyl Diphosphate Synthase (LPPS)

The key step in the formation of this compound is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). wikipedia.org This enzyme belongs to the family of transferases and is responsible for the unique condensation of two DMAPP molecules. wikipedia.orgnih.gov The systematic name for this enzyme class is dimethylallyl-diphosphate:dimethylallyl-diphosphate dimethylallyltransferase (lavandulyl-diphosphate-forming). wikipedia.org

Unlike the vast majority of isoprenoids formed through "head-to-tail" (1'-4) linkages, this compound is the product of an irregular "head-to-middle" (C1'-C2) condensation. nih.govacs.org The LPPS enzyme catalyzes the condensation of two allylic DMAPP molecules to form the C10 monoterpene lavandulyl diphosphate (LPP). nih.govnih.gov

The reaction mechanism, elucidated through structural studies of LPPS, involves two distinct active sites, S1 and S2. nih.govresearchgate.net

One molecule of DMAPP binds to the allylic site (S1), where it ionizes, releasing its diphosphate group and forming a dimethylallyl carbocation. nih.govnih.gov

A second DMAPP molecule acts as a nucleophile and binds to the S2 site. nih.gov

The double bond of the DMAPP in the S2 site attacks the C2 position of the carbocation in the S1 site, forming a new carbon-carbon bond and creating a tertiary "lavandulyl carbocation". nih.govresearchgate.net

A proton is then abstracted from this carbocation intermediate to form the final lavandulyl diphosphate product. nih.govresearchgate.net It is proposed that a phosphate oxygen from the diphosphate moiety of the substrate in the S2 site acts as the base for this final deprotonation step. nih.gov

The LPPS enzyme directs the condensation reaction with high stereospecificity, exclusively forming the (R)-enantiomer of lavandulyl diphosphate. nih.gov This stereochemical control is dictated by the precise architecture of the enzyme's active site, which orients the two DMAPP substrates in a specific conformation. The structural model of the enzyme-substrate complex shows that the nucleophilic attack and subsequent proton abstraction are spatially constrained, leading to the formation of the (R)-product, a finding that aligns with experimental observations. nih.gov

Comparative Analysis with Other Irregular Isoprenyl Diphosphate Biosynthesis

The biosynthesis of this compound is just one example of irregular terpene formation. Another well-studied irregular monoterpene is chrysanthemyl diphosphate (CPP), the precursor to pyrethrin insecticides found in plants like Chrysanthemum cinerariaefolium. nih.govresearchgate.net Like LPP, CPP is also formed from the condensation of two DMAPP molecules. nih.gov

However, the enzyme responsible, chrysanthemyl diphosphate synthase (CPPase), catalyzes a different type of linkage. Instead of a head-to-middle C1'-C2 bond, CPPase forms a c1'-2-3 linkage, creating a characteristic cyclopropane (B1198618) ring. nih.govresearchgate.net While both LPPS and CPPase utilize two DMAPP molecules, their distinct active site structures guide the carbocation intermediate through different cyclization and rearrangement pathways, resulting in structurally diverse irregular monoterpenes. nih.gov This highlights how different enzymes within the broader prenyltransferase family have evolved to generate unique molecular skeletons from the same simple precursors.

FeatureThis compound Synthase (LPPS)Chrysanthemyl Diphosphate Synthase (CPPase)
Substrate(s) Dimethylallyl Diphosphate (x2)Dimethylallyl Diphosphate (x2)
Product This compoundChrysanthemyl Diphosphate
Bond Linkage "Head-to-middle" (C1'-C2)c1'-2-3
Resulting Structure Branched, acyclic monoterpeneCyclopropane-containing monoterpene
Enzyme Family cis-Prenyl Diphosphate SynthaseNon-head-to-tail Monoterpene Synthase

Molecular and Structural Enzymology of Lavandulyl Diphosphate Synthase Lpps

Isolation, Cloning, and Expression of LPPS Genes

The biosynthesis of irregular monoterpenes, such as lavandulol (B192245) and its derivatives, is initiated by the enzyme lavandulyl diphosphate (B83284) synthase (LPPS). A significant breakthrough in understanding this pathway was the isolation and functional characterization of a novel cis-prenyl diphosphate synthase cDNA from Lavandula x intermedia, designated as LiLPPS nih.govnih.govresearchgate.net. The identification of the LiLPPS gene was accomplished through a homology-based cloning strategy nih.govnih.govresearchgate.net. This approach leverages sequence similarities to known genes to isolate novel, related genes.

To produce sufficient quantities of the LPPS enzyme for biochemical studies, the cloned LiLPPS open reading frame (ORF) was expressed in a heterologous system nih.govnih.govresearchgate.net. Escherichia coli is a commonly used and effective system for this purpose. The LiLPPS ORF was introduced into E. coli, which then served as a host for the production of the recombinant LiLPPS protein nih.govnih.govresearchgate.net. Following expression, the recombinant protein was purified from the bacterial cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, a technique that allows for the selective isolation of the protein of interest nih.govnih.govresearchgate.netresearchgate.net. In some studies, truncated versions of the LPPS protein have been expressed to improve solubility and facilitate crystallization for structural studies nih.gov. For instance, a construct with the N-terminal 55 residues deleted proved to be stable and suitable for expression and crystallization nih.gov.

The isolated LiLPPS cDNA contains an open reading frame that encodes a protein of 305 amino acids nih.govnih.govresearchgate.net. The bacterially expressed and purified recombinant LiLPPS protein has an approximate molecular weight of 34.5 kDa nih.govnih.govresearchgate.net. Structural analysis has revealed that LiLPPS is a homodimeric enzyme, meaning it is composed of two identical protein subunits nih.govnih.gov. X-ray crystallography studies have shown that the structure of LPPS is similar to that of the bacterial cis-prenyl synthase, undecaprenyl diphosphate synthase (UPPS) nih.govresearchgate.net. This structural homology provides insights into the enzyme's catalytic mechanism nih.gov.

Table 1: Molecular Properties of Lavandula x intermedia Lavandulyl Diphosphate Synthase (LiLPPS)

Property Value Reference
Source Organism Lavandula x intermedia nih.govnih.gov
Number of Amino Acids 305 nih.govnih.govresearchgate.net
Molecular Weight (approx.) 34.5 kDa nih.govnih.govresearchgate.net

| Quaternary Structure | Homodimer | nih.govnih.gov |

Structural Biology of LPPS

The enzyme contains two distinct substrate-binding sites, designated S1 and S2. The S1 site is the allylic site where one DMAPP molecule binds and undergoes ionization, while the S2 site accommodates the second DMAPP molecule, which acts as the nucleophile in the condensation reaction. nih.govnih.gov Crystallographic data of LPPS in complex with substrate analogs show that while these analogs bind intact to the S2 site, they are cleaved in the S1 site, leaving behind a (thio)diphosphate group. nih.govnih.gov This observation suggests that the S1 site is primed for facilitating the departure of the diphosphate group from the allylic DMAPP substrate.

PDB ID Description Key Findings
5HC6Apo-LPPS in complex with sulfateReveals the overall dimeric structure and the presence of two active sites per dimer. researchgate.net
5HC8LPPS in complex with DMASPPShows intact binding of the substrate analog in the S2 site and cleavage in the S1 site. nih.govacs.org
5HC7LPPS in complex with ISPPSimilar to the DMASPP complex, demonstrates cleavage of the substrate analog in the S1 site. researchgate.net

The active site of LPPS is a hydrophobic pocket containing key amino acid residues essential for substrate binding and catalysis. nih.gov The architecture of the active site is tailored to bind two DMAPP molecules and facilitate their condensation. The S1 and S2 sites are positioned to allow the C2-C3 double bond of the DMAPP in the S2 site to attack the C1 of the DMAPP carbocation formed in the S1 site. nih.gov

A critical residue in the LPPS active site is Histidine 78 (His78). nih.govnih.gov This residue is located in a position to interact with the diphosphate moiety of the DMAPP molecule in the S1 site. nih.gov Site-directed mutagenesis studies, where His78 was replaced with an asparagine (the corresponding residue in many other cis-prenyltransferases), resulted in a complete loss of enzymatic activity. nih.gov This finding underscores the essential role of His78 in catalysis, likely by facilitating the release of the diphosphate group from the first DMAPP substrate. nih.govnih.gov While other basic residues are present in the active site, His78 is uniquely positioned and indispensable for the head-to-middle condensation reaction catalyzed by LPPS. nih.gov

Residue Location Proposed Function Mutagenesis Result (H78N)
His78Active Site (near S1)Facilitates diphosphate release from the allylic DMAPP. nih.govnih.govComplete loss of catalytic activity. nih.gov
Arg127Active SiteInteracts with the diphosphate of the substrate in S1. nih.gov-

Despite the similar fold, a key difference lies in the active site residues. As mentioned, LPPS has a catalytic His78, whereas UPPS and other canonical cis-prenyltransferases have an asparagine at the equivalent position. nih.govnih.gov This single amino acid difference is a major determinant of the unique reactivity of LPPS, enabling it to catalyze the head-to-middle condensation of two DMAPP molecules, a reaction not performed by UPPS. nih.gov

CLDS, another irregular monoterpene synthase, also shares a similar fold and substrate-binding mode with LPPS. acs.org However, CLDS has a narrower S2 pocket compared to LPPS, which may contribute to its distinct catalytic activity of not only condensing two DMAPP molecules but also subsequently cyclizing the lavandulyl diphosphate intermediate. acs.org

Enzyme Substrate(s) Product(s) Key Active Site Residue Structural Fold
LPPS 2 x DMAPP(R)-Lavandulyl diphosphateHis78 nih.govnih.govcis-Prenyl diphosphate synthase fold nih.gov
UPPS FPP, IPPUndecaprenyl diphosphateAsn nih.govnih.govcis-Prenyl diphosphate synthase fold nih.gov
CLDS 2 x DMAPPCyclolavandulyl diphosphate-cis-Prenyl diphosphate synthase fold acs.org

The binding of substrates to an enzyme's active site often induces conformational changes that are crucial for catalysis. In LPPS, the interaction with its two DMAPP substrates is a dynamic process. The binding of the first DMAPP molecule to one of the active sites in the homodimer likely induces a conformational change that is allosterically transmitted to the other subunit, increasing its affinity for the second DMAPP molecule, consistent with the observed positive cooperativity. nih.gov

The crystal structures of LPPS with and without bound substrate analogs provide static snapshots of the enzyme's conformation. nih.gov In the apo-form, the active site is more open, while in the presence of substrate analogs, the active site appears to adopt a more closed conformation to accommodate the ligands. While specific dynamic studies on LPPS are limited, the structural data suggests that flexibility in the active site is necessary for substrate entry, binding, catalysis, and product release. The cleavage of substrate analogs observed in the S1 site further implies that significant conformational rearrangements occur within this site upon ligand binding to facilitate the ionization of the diphosphate group. nih.gov

Role As a Precursor in Irregular Monoterpene Biosynthesis

Downstream Enzymatic Conversions of (R)-Lavandulyl Diphosphate (B83284)

Once formed, (R)-lavandulyl diphosphate is the direct precursor for several key components of lavender essential oil. Its diphosphate group is highly reactive, allowing for subsequent enzymatic modifications that lead to the formation of alcohols and esters.

The conversion of this compound to (R)-lavandulol, an irregular monoterpene alcohol, is a crucial step in the pathway. biorxiv.org This transformation is achieved through the hydrolytic removal of the diphosphate group, a reaction catalyzed by phosphatases. biorxiv.orgrhea-db.org While the specific phosphatase responsible for this conversion in lavender plants has not been fully characterized, research using engineered microbial systems has provided significant insights. biorxiv.org

A systematic screening of 13 endogenous pyrophosphatases (PPases) in Escherichia coli identified RdgB as a highly efficient enzyme for converting LPP to lavandulol (B192245). biorxiv.orgbiorxiv.org This discovery enabled the microbial production of lavandulol, demonstrating that a phosphatase with promiscuous activity towards isoprenoid pyrophosphates can fulfill this catalytic role. biorxiv.org It is hypothesized that in plants, a similar phosphatase enzyme carries out this dephosphorylation step within the glandular trichomes where essential oils are synthesized. mdpi.com

Table 1: Enzymes in the Biosynthesis of (R)-Lavandulol and (R)-Lavandulyl Acetate (B1210297)

EnzymeAbbreviationSource OrganismSubstrate(s)Product(s)Function
Lavandulyl Diphosphate SynthaseLiLPPSLavandula x intermedia2 x Dimethylallyl Diphosphate (DMAPP)This compound (LPP)Catalyzes the head-to-middle condensation to form the irregular monoterpene precursor. capes.gov.brnih.gov
PyrophosphataseEcRdgBEscherichia coliThis compound (LPP)(R)-LavandulolEfficiently hydrolyzes LPP to lavandulol in engineered microbial systems. biorxiv.orgbiorxiv.org
Alcohol AcyltransferaseLiAAT4Lavandula x intermedia(R)-Lavandulol, Acetyl-CoA(R)-Lavandulyl AcetateCatalyzes the esterification of lavandulol to form its acetate ester. biorxiv.orgbiorxiv.org

(R)-lavandulyl acetate, a significant contributor to the characteristic aroma of lavender oil, is synthesized from (R)-lavandulol. nih.govmdpi.com This reaction involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of lavandulol, a process known as acetylation. mdpi.com This esterification is catalyzed by a class of enzymes called alcohol acyltransferases (AATs).

Research has identified specific AATs in lavender responsible for this conversion. For instance, an alcohol acyltransferase from Lavandula x intermedia, designated LiAAT4, has been shown to effectively catalyze the formation of lavandulyl acetate from lavandulol. biorxiv.orgbiorxiv.org The expression of genes encoding for these enzymes, like LPPS and AATs, is often highest in the flowers and specialized glandular trichomes of the lavender plant, which are the primary sites of essential oil production and accumulation. mdpi.com The production of lavandulyl acetate has been successfully reconstructed in E. coli by introducing both the LiLPPS and LiAAT4 genes, creating a microbial platform for the de novo biosynthesis of this valuable fragrance compound. biorxiv.orgbiorxiv.org

Diversification of Lavandulyl-Derived Metabolites

The pathway originating from this compound is a key source of chemical diversity within the irregular monoterpenes. While (R)-lavandulol and (R)-lavandulyl acetate are the most prominent and well-studied metabolites derived from LPP, the pathway contributes to the complex profile of volatile organic compounds in certain plant species. nih.govresearchgate.net

The diversification primarily occurs through the modification of the lavandulol backbone. The main mechanism is esterification, where different acyl groups (beyond acetate) can be attached to the hydroxyl group of lavandulol, leading to a range of lavandulyl esters. mdpi.com This enzymatic machinery allows for the generation of a suite of related compounds, each potentially having a unique aroma profile or biological activity. The presence and abundance of these metabolites, such as lavandulyl acetate, can vary significantly between different lavender species and even among populations, contributing to their distinct chemotypes. researchgate.netfrontiersin.org

Table 2: Key Metabolites Derived from this compound

PrecursorMetaboliteChemical ClassSignificance
This compound(R)-LavandulolIrregular Monoterpene AlcoholA key fragrance component of lavender oil and the direct precursor to lavandulyl esters. biorxiv.orgnih.gov
(R)-Lavandulol(R)-Lavandulyl AcetateIrregular Monoterpene EsterA major, commercially important fragrance and flavor compound in lavender. nih.govbiorxiv.org
(R)-LavandulolOther (R)-Lavandulyl EstersIrregular Monoterpene EsterContribute to the chemical diversity and specific aroma profiles of different Lavandula chemotypes. mdpi.commdpi.com

Integration into Broader Monoterpene Biosynthetic Networks

The biosynthesis of this compound and its derivatives is intricately integrated into the broader network of plant isoprenoid metabolism. frontiersin.org Isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com These precursors are generated through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.org

Monoterpene biosynthesis, including that of both regular and irregular types, primarily utilizes the IPP and DMAPP pool generated in the plastids via the MEP pathway. frontiersin.org The crucial point of divergence occurs at the first condensation step.

Regular Monoterpene Pathway: A head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the universal precursor to thousands of regular monoterpenes. frontiersin.orgresearchgate.net

Irregular Monoterpene Pathway: A head-to-middle condensation of two DMAPP molecules is catalyzed by lavandulyl diphosphate synthase (LPPS) to form this compound (LPP). nih.govresearchgate.net

This demonstrates that the lavandulyl pathway represents a distinct branch of monoterpene metabolism that competes for the same DMAPP precursor pool as the canonical GPP-dependent pathway. frontiersin.org The regulation of flux through these competing branches is a key factor in determining the final chemical composition of a plant's essential oil. mdpi.com The existence of such parallel pathways, originating from common precursors but leading to structurally distinct products, highlights the metabolic versatility that allows plants to generate a vast array of specialized metabolites. oup.com

Genetic and Metabolic Engineering of R Lavandulyl Diphosphate Pathways

Manipulation of LPPS Gene Expression in Host Organisms

Controlling the expression of the lavandulyl diphosphate (B83284) synthase (LPPS) gene is a primary strategy for modulating the metabolic flux towards LPP and its derivatives. Both increasing and decreasing gene expression have been explored to understand and engineer the pathway.

Overexpression of the LPPS gene is a foundational technique aimed at increasing the intracellular concentration of the LPPS enzyme, thereby boosting the production of (R)-lavandulyl diphosphate. The gene for LPPS from Lavandula x intermedia (LiLPPS) has been successfully cloned and expressed in various heterologous hosts. capes.gov.brnih.gov For instance, the LiLPPS open reading frame, encoding a 305-amino acid protein, was expressed in Escherichia coli, yielding a functional recombinant protein. nih.govcapes.gov.br This demonstrates that the host organism can produce the active enzyme.

In metabolic engineering, overexpressing pathway genes is a common approach to enhance the yield of a desired product. nih.gov The successful functional expression of LiLPPS in microbial systems is the first and most critical step in engineering a de novo production pathway. biorxiv.orgbiorxiv.org Studies have shown that the expression of LiLPPS is a key factor in reconstituting the lavandulol (B192245) biosynthetic pathway in both E. coli and yeast. biorxiv.orgoup.com While natural expression levels of LiLPPS transcripts can be high in lavender flowers, overexpression in a controlled microbial system allows for bypassing the complex regulatory networks of the native plant and potentially achieving higher yields. mdpi.comnih.gov

Gene knockdown techniques, such as RNA interference (RNAi) and antisense technology, are powerful tools for reducing the expression of specific genes. frontiersin.orgpromega.com These methods can be used to probe gene function or to redirect metabolic flux by downregulating competing pathways. In the context of terpenoid biosynthesis in lavender, gene knockdown has been used to alter the final product profile.

This methodology could theoretically be applied to the LPPS gene. By knocking down LPPS expression, researchers could decrease the production of irregular monoterpenes like lavandulol and lavandulyl acetate (B1210297). This would be useful for studying the metabolic interplay between regular and irregular monoterpene pathways or for creating lavender varieties with tailored essential oil compositions. nih.govresearchgate.net

Enzyme Engineering for Modified Activity or Product Profile

Beyond manipulating gene expression, altering the enzyme itself through protein engineering offers a more direct approach to modify catalytic activity, substrate preference, and product specificity.

Site-directed mutagenesis allows for precise changes to an enzyme's amino acid sequence to study structure-function relationships. The crystal structure of LiLPPS has revealed key residues in its active site. nih.govresearchgate.net Mutagenesis studies have confirmed the importance of these residues for catalysis. A notable finding is the essential role of a histidine residue (H78) in the LiLPPS active site; mutating this residue to asparagine (H78N) completely abolished the enzyme's ability to produce LPP. nih.gov This highlights its critical function, which is proposed to be facilitating the release of the diphosphate group from one of the DMAPP substrates. nih.govresearchgate.net

Studies on related prenyltransferases further demonstrate the potential for engineering. For instance, mutagenesis of a farnesyl diphosphate synthase was shown to alter its substrate preference and product specificity, converting it into a geranyl diphosphate synthase. researchgate.net This suggests that targeted mutations in the active site of enzymes like LPPS could potentially alter its affinity for substrates or even change the length of the product chain, although the latter is less relevant for a C10 synthase.

Engineering can also be used to introduce novel functions into existing enzymes. Research has shown that regular, head-to-tail prenyltransferases can be mutated to perform irregular, non-head-to-tail condensations. A neryl diphosphate synthase from Solanum lycopersicum (SlNPPS), which normally catalyzes a regular condensation to form neryl diphosphate, was engineered to gain irregular activity. researchgate.net When supplied only with DMAPP, the wild-type enzyme showed a very low level of irregular activity, producing lavandulol and another irregular monoterpene. researchgate.net By exchanging a single amino acid (asparagine 88 for histidine), the irregular, non-head-to-tail coupling activity of the mutant enzyme was significantly enhanced. researchgate.net

This work proves that regular isoprenyl diphosphate synthases are promising starting points for protein engineering aimed at creating novel irregular activities. researchgate.net This opens the door to producing a wider variety of irregular monoterpenes beyond those found in nature. The natural diversity of irregular synthases, such as chrysanthemyl diphosphate synthase (CPPS) which catalyzes a cyclopropanation of two DMAPP molecules, provides a blueprint for the types of novel activities that could be engineered. nih.govexpasy.org

Reconstitution of this compound Biosynthetic Pathways in Heterologous Systems (e.g., E. coli, Yeast)

Reconstructing biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and scalable platform for producing valuable plant-derived chemicals. oup.comoup.com The pathway for (R)-lavandulol and its acetate ester has been successfully reconstituted in both organisms.

The foundational step is the expression of a functional LPPS. The LiLPPS gene from Lavandula x intermedia was cloned and functionally expressed in E. coli, where it catalyzed the head-to-middle condensation of two DMAPP molecules to form LPP. nih.govcapes.gov.br Building on this, researchers engineered E. coli for the de novo production of lavandulol. biorxiv.orgbiorxiv.org A critical discovery was that endogenous pyrophosphatases (PPases) in E. coli could hydrolyze the LPP intermediate to lavandulol. biorxiv.org By screening 13 native PPases, RdgB was identified as the most efficient enzyme for this conversion. biorxiv.orgbiorxiv.org To complete the pathway to lavandulyl acetate, an alcohol acyltransferase (AAT) from lavender, LiAAT4, was co-expressed, which esterifies lavandulol using acetyl-CoA. biorxiv.org

Similarly, Saccharomyces cerevisiae has been engineered to produce lavandulol. biorxiv.org This involved expressing LiLPPS and optimizing the host's native mevalonate (B85504) (MVA) pathway to increase the supply of the DMAPP precursor. biorxiv.orgoup.com Engineering efforts in yeast included overexpressing rate-limiting enzymes such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1). biorxiv.org These modifications successfully channeled metabolic flux towards the desired product.

The table below summarizes key findings from the heterologous production of lavandulol and lavandulyl acetate.

Host OrganismKey Genetic ModificationsProductTiter (mg/L)
Escherichia coliExpression of LiLPPS; Screening and identification of endogenous phosphatase (RdgB)Lavandulol24.9
Escherichia coliCo-expression of LiLPPS, RdgB, and LiAAT4Lavandulyl acetate42.4
Saccharomyces cerevisiaeExpression of LiLPPS; Overexpression of IDI1 and tHMG1; Deletion of competing pathway genes (MLS1, CIT2)Lavandulol308.92 (in fed-batch)

This table presents data sourced from recent studies on the microbial biosynthesis of lavandulol and its derivatives. biorxiv.orgbiorxiv.org

These achievements establish a robust foundation for the industrial-scale biomanufacturing of high-value irregular monoterpenes, offering a sustainable alternative to traditional plant extraction or chemical synthesis. biorxiv.orgoup.com

Synthetic Biology Approaches for Enhanced Production of Lavandulyl-Derived Compounds

Synthetic biology and metabolic engineering present promising and sustainable alternatives to traditional plant extraction and chemical synthesis for the production of high-value lavandulyl-derived compounds. biorxiv.orgbiorxiv.org Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, have been engineered to biosynthesize these irregular monoterpenes de novo from simple carbon sources. biorxiv.orgbiorxiv.org These approaches leverage the rational design of biosynthetic pathways, overcoming the limitations of low yields and environmental concerns associated with conventional methods. biorxiv.org

The biosynthesis of this compound is a critical starting point, catalyzed by lavandulyl diphosphate synthase (LPPS). This enzyme performs an unusual "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.govacs.org Building upon this key reaction, researchers have developed engineered microbial hosts for the production of downstream derivatives, primarily (R)-lavandulol and (R)-lavandulyl acetate.

Recent research has demonstrated the successful de novo biosynthesis of lavandulol in Saccharomyces cerevisiae. biorxiv.orgbiorxiv.org By expressing a lavandulyl diphosphate synthase from Lavandula x intermedia (LiLPPS), engineers established the core pathway. biorxiv.orgbiorxiv.org To enhance production, combinatorial pathway engineering strategies were employed, including the overexpression of genes for rate-limiting enzymes in the native mevalonate (MVA) pathway (IDI1, tHMG1), the deletion of competing pathway genes (MLS1, CIT2), and the use of promoter replacements to optimize metabolic flux. biorxiv.orgbiorxiv.org These efforts resulted in a significant lavandulol titer of up to 308.92 mg/L in a fed-batch fermentation system. biorxiv.orgbiorxiv.org

Similarly, Escherichia coli has been engineered as a robust chassis for producing both lavandulol and its valuable ester, lavandulyl acetate. biorxiv.orgbiorxiv.org A key challenge was identifying an enzyme to convert the precursor this compound (LPP) into lavandulol. biorxiv.orgbiorxiv.org This was solved by systematically screening 13 endogenous pyrophosphatases (PPases) from E. coli, which led to the identification of RdgB as an efficient enzyme for this specific hydrolysis step, enabling lavandulol production at 24.9 mg/L. biorxiv.orgbiorxiv.org

To further expand the product scope, the biosynthetic pathway in E. coli was extended to produce lavandulyl acetate. biorxiv.orgbiorxiv.org This was achieved by creating a modular three-plasmid system that co-expressed the lavandulol biosynthesis module with an alcohol acyltransferase (AAT) from Lavandula x intermedia, LiAAT4. biorxiv.orgbiorxiv.org This enzyme catalyzes the esterification of lavandulol using acetyl-CoA as the acyl donor. biorxiv.org The engineered E. coli strain successfully produced lavandulyl acetate at a titer of 42.4 mg/L in shake-flask conditions. biorxiv.orgbiorxiv.org

These synthetic biology approaches demonstrate the feasibility of using engineered microbes for the scalable and sustainable production of important lavandulyl-derived natural products. The modularity of these systems provides a solid foundation for future optimizations, including protein engineering and metabolic flux balancing, to further improve yields. biorxiv.org

Table 1: Engineered Microbial Systems for Production of Lavandulyl-Derived Compounds

Host OrganismTarget CompoundKey Engineering StrategiesAchieved Titer (mg/L)
Saccharomyces cerevisiae(R)-LavandulolFunctional expression of Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS); Overexpression of MVA pathway genes (IDI1, tHMG1); Deletion of competing pathway genes (MLS1, CIT2). biorxiv.orgbiorxiv.org308.92
Escherichia coli(R)-LavandulolExpression of LiLPPS; Systematic screening and utilization of an endogenous pyrophosphatase (RdgB) to convert LPP to lavandulol. biorxiv.orgbiorxiv.org24.9
Escherichia coli(R)-Lavandulyl AcetateModular three-plasmid system co-expressing the lavandulol biosynthesis pathway (LiLPPS and RdgB) and a lavender-derived alcohol acyltransferase (LiAAT4). biorxiv.orgbiorxiv.org42.4

Advanced Analytical Methodologies for R Lavandulyl Diphosphate and Its Metabolites in Research

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to isolating and quantifying (R)-lavandulyl diphosphate (B83284) and its related metabolites. The choice between liquid and gas chromatography is dictated by the analyte's volatility and polarity.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing non-volatile, polar compounds like isoprenyl diphosphates. nih.gov The quantification of these molecules is challenging due to their low abundance and susceptibility to hydrolysis. nih.gov Direct analysis of (R)-lavandulyl diphosphate is complicated by its high polarity. To overcome this, ion-pair reversed-phase (IP-RP) HPLC is employed. This technique introduces an ion-pairing reagent, such as tributylamine (B1682462) (TBA), into the mobile phase. uzh.ch The positively charged TBA forms a neutral complex with the negatively charged diphosphate group of LPP, allowing it to be retained and separated on a nonpolar stationary phase, such as a C18 column. uzh.ch

Following separation, the eluent is directed into a mass spectrometer, typically using a nano-electrospray ionization (nano-ESI) source in negative ionization mode. uzh.ch This allows for highly sensitive detection and accurate mass determination, confirming the presence and quantity of LPP in enzymatic assays or cellular extracts. nih.govuzh.ch This approach can achieve limits of detection in the low femtomol range, minimizing the amount of sample required. uzh.ch

Table 1: Typical Parameters for IP-RP-HPLC-MS Analysis of this compound

ParameterDescriptionReference
Stationary Phase Reversed-Phase C18 (stable at basic pH) uzh.ch
Mobile Phase A Aqueous buffer (e.g., 10 mM potassium phosphate) cardiff.ac.uk
Mobile Phase B Acetonitrile or Methanol uzh.ch
Ion-Pairing Reagent Tributylamine (TBA) at a minimal effective concentration (e.g., 1.7 mM) uzh.ch
pH Adjusted to be basic (e.g., pH 9.4) to ensure analytes are deprotonated uzh.ch
Ionization Mode Negative Electrospray Ionization (ESI) uzh.ch
Detection Tandem Mass Spectrometry (MS/MS) for specificity and quantification nih.gov

This compound itself is not volatile and cannot be analyzed directly by Gas Chromatography (GC). However, its volatile derivatives, primarily the dephosphorylated product (R)-lavandulol and its subsequent ester, (R)-lavandulyl acetate (B1210297), are readily analyzed by GC, often coupled with Mass Spectrometry (GC-MS). biorxiv.orgresearchgate.net In research settings, enzymatic assays containing lavandulyl diphosphate synthase are often treated with a phosphatase to hydrolyze the diphosphate group, yielding the corresponding alcohol. nih.gov

The resulting volatile compounds, such as lavandulol (B192245), are then extracted from the aqueous phase using an organic solvent overlay (e.g., pentane (B18724) or hexadecane) and injected into the GC-MS system. biorxiv.orgnih.gov The components are separated based on their boiling points and polarity on a capillary column (e.g., HP-5MS). biorxiv.orgbiorxiv.org The mass spectrometer fragments the eluted molecules, providing a characteristic mass spectrum that serves as a molecular fingerprint for identification by comparison to authentic standards or spectral libraries. nih.gov

Table 2: Example GC-MS Program for Analysis of Lavandulol

ParameterConditionReference
Column HP-5MS (30 m × 0.25 mm × 0.25 μm) biorxiv.orgbiorxiv.org
Carrier Gas Helium at a constant flow of 1.0 ml/min nih.gov
Initial Temperature 40 °C, hold for 3 min nih.gov
Temperature Ramp Increase to 280 °C at 10 °C/min nih.gov
Final Temperature 280 °C, hold for 2 min nih.gov
MS Scan Range m/z 35–450 nih.gov
Ionization Potential 70 eV nih.gov

Spectroscopic Characterization in Enzymatic Studies

Spectroscopic methods are vital for confirming the molecular structure and stereochemistry of the products derived from this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of the products of enzymatic reactions. mdpi.com While direct NMR analysis of this compound in complex mixtures is difficult, the structure of its dephosphorylated product, (R)-lavandulol, is routinely confirmed using NMR. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, ROESY) NMR experiments are conducted on the purified alcohol. mdpi.com These analyses establish the carbon-carbon connectivity and the irregular "head-to-middle" arrangement of the isoprene (B109036) units, which is the defining characteristic of the lavandulyl skeleton, thereby confirming the structure of its precursor, LPP. mdpi.comnih.gov For instance, key HMBC correlations can reveal the linkage between specific protons and carbons that define the lavandulyl group. mdpi.com NMR can also be used to monitor reaction kinetics by observing the disappearance of substrate (dimethylallyl diphosphate) signals and the concurrent appearance of product signals over time.

Circular Dichroism (CD) spectroscopy is essential for determining the absolute stereochemistry of chiral molecules. cardiff.ac.uk The lavandulyl skeleton contains a chiral center at C-2". CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a unique spectrum that is dependent on its three-dimensional structure. cardiff.ac.uk The absolute configuration of the lavandulyl moiety in natural products is often determined by comparing the experimental CD spectrum with that of a known standard or with spectra generated through quantum chemical calculations. mdpi.comresearchgate.net This technique was instrumental in assigning the absolute stereochemistry of lavandulylated flavonoids and other related pheromones, confirming the (R)- or (S)-configuration of the chiral centers. mdpi.comrsc.org

Radiolabeling and Isotopic Tracing for Pathway Elucidation

Isotopic tracing is a definitive method for elucidating biosynthetic pathways and reaction mechanisms. In the study of this compound biosynthesis, precursors such as dimethylallyl diphosphate (DMAPP) are synthesized with isotopic labels (e.g., deuterium (B1214612) ²H, or carbon-13 ¹³C). researchgate.netchemistry-chemists.com These labeled substrates are then incubated with the enzyme lavandulyl diphosphate synthase (LPPS). researchgate.net

The resulting products are analyzed by mass spectrometry or NMR to determine the final position of the isotopes. This analysis reveals how the precursor molecules were joined and rearranged. For example, using deuterium-labeled DMAPP allowed researchers to study the kinetic isotope effects on the distribution of products, which helped establish the sequence of carbocationic intermediates in the pathway leading to lavandulyl diphosphate. researchgate.net This methodology provides conclusive evidence for the "head-to-middle" condensation mechanism and clarifies the intricate rearrangements that occur within the enzyme's active site. nih.govresearchgate.net

Compound Index

Quantification Methods in Biological Samples

The quantification of this compound and other isoprenyl diphosphates in biological samples presents a significant analytical challenge due to their low abundance, inherent instability, and amphipathic nature. researchgate.net To overcome these challenges, highly sensitive and specific analytical methodologies are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the principal technique for the direct and accurate measurement of these compounds in complex biological matrices, such as plant extracts. researchgate.net

The general workflow for quantifying isoprenyl diphosphates involves extraction from the biological tissue, chromatographic separation, and mass spectrometric detection. nih.gov Extraction protocols often involve grinding the plant material in liquid nitrogen and using a suitable solvent system. nih.govresearchgate.net The inclusion of an appropriate internal standard, which is chemically similar to the analyte, is crucial for accurate quantification and to account for analyte loss during sample preparation and analysis. nih.gov

A key advantage of modern LC-MS/MS methods is the ability to directly detect and quantify the phosphorylated compounds without the need for dephosphorylation, a step that was often required in older methods. researchgate.net This direct analysis improves accuracy and reduces sample preparation time. Researchers have developed sensitive, nonradioactive LC-MS/MS assays capable of separating and quantifying various short-chain prenyl diphosphate isomers, including cisoid and transoid forms of geranyl diphosphate (GPP) and farnesyl diphosphate (FPP). researchgate.net Such methods have been successfully applied to determine isoprenyl diphosphate synthase (IDS) activity in crude protein extracts from various plant species. researchgate.net

While methods for this compound are not as extensively documented as for more common isoprenoids, the quantification of structurally related isoprenyl diphosphates has been thoroughly validated, providing a clear framework. For instance, a robust LC-MS/MS method was developed for the simultaneous quantification of the E- and Z-isomers of a geranylgeranyl diphosphate synthase inhibitor in biological matrices like cell culture media, mouse plasma, and tissues. nih.gov This method involves solid-phase extraction (SPE) followed by derivatization to improve chromatographic behavior and sensitivity. nih.gov The analytes are then separated using liquid chromatography and quantified using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov The validation of such methods typically assesses linearity, precision, accuracy, recovery, and stability, ensuring reliable results. nih.govau.dk

An alternative, though indirect, approach involves the enzymatic or chemical dephosphorylation of this compound to its corresponding alcohol, (R)-lavandulol, which is more volatile and can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS). biorxiv.org

The table below details a representative validated LC-MS/MS method for quantifying a related diphosphate compound, illustrating the key parameters for such an analysis in biological samples. nih.gov

Table 1: Example of a Validated LC-MS/MS Method for Quantification of an Isoprenyl Diphosphate Analogue in Biological Matrices

Parameter Description
Analytes E- and Z-isomers of a homogeranyl/homoneryl triazole bisphosphonate
Biological Matrices Cell culture media, mouse plasma, mouse tissues
Extraction Method Solid-Phase Extraction (SPE)
Derivatization Performed with trimethylsilyldiazomethane
Chromatography Phenomenex Gemini NX column (150mm x 2.0mm, 5μ)
Mobile Phase Gradient elution with 0.1% acetic acid and methanol/acetonitrile (1:1)
Flow Rate 0.2 mL/min
Ionization Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 0.38–1500 ng/mL (E-isomer); 0.13–500 ng/mL (Z-isomer)
Lower Limit of Quantification (LLOQ) 0.38 ng/mL (E-isomer); 0.13 ng/mL (Z-isomer)
Within- and Between-Day Precision (%RSD) Within acceptable limits as per FDA guidelines
Accuracy Within acceptable limits as per FDA guidelines

Data derived from a study on a potent geranylgeranyl diphosphate synthase inhibitor. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound LPP
(R)-lavandulol
Acetic acid
Farnesyl diphosphate FPP
Geranyl diphosphate GPP
Geranylgeranyl diphosphate GGDP
Lavandulol
Methanol
Acetonitrile

Computational and Theoretical Investigations of R Lavandulyl Diphosphate and Lpps

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of LPPS, docking simulations have been crucial for understanding how the enzyme accommodates its substrates and positions them for catalysis.

The crystal structure of LPPS from Lavandula x intermedia reveals a fold similar to that of bacterial cis-prenyl synthases like undecaprenyl diphosphate (B83284) synthase (UPPS). nih.govrcsb.org This structure contains two distinct active sites, termed S1 and S2, which are essential for its unique "head-to-middle" condensation reaction. nih.govnih.gov Docking studies based on this crystal structure (PDB ID: 5HC8) have elucidated how two molecules of dimethylallyl diphosphate (DMAPP), the substrates for LPPS, bind within these sites. nih.govrcsb.org

The S1 site serves as the allylic site, where one DMAPP molecule binds and subsequently ionizes to form a reactive carbocation. The S2 site houses the second DMAPP molecule, which acts as the nucleophile. nih.govrcsb.org Structural and docking analyses have identified key amino acid residues that are critical for coordinating the substrates and the essential Mg²⁺ cofactor. A notable feature distinguishing LPPS from conventional cis-prenyltransferases is the presence of a histidine residue (His78) in the active site, which is an asparagine in UPPS. nih.gov This residue is proposed to be essential for facilitating the release of the diphosphate group from the substrate in the S1 site. nih.govrcsb.org

Furthermore, the LPPS crystal structure serves as a vital template for homology modeling and docking studies of related enzymes. For instance, a cis-prenyltransferase from tomato (SlCPT5) was modeled using the LPPS structure, and subsequent docking of its predicted substrates (geranylgeranyl diphosphate and isopentenyl diphosphate) helped to rationalize its product specificity. oup.com

Table 1: Key Residues in LPPS Active Sites and Their Proposed Functions Based on Structural and Docking Studies

Residue/Component Location Proposed Function Reference
His78 Active Site Essential for catalysis; facilitates diphosphate release in the S1 site. nih.govrcsb.org
Mg²⁺ Active Site Co-factor that assists in diphosphate ionization of the substrate. acs.org
S1 Site Residues Allylic Site Bind the first DMAPP molecule and facilitate its ionization to a carbocation. nih.govrcsb.org

Quantum Chemical (QM/MM) Calculations for Reaction Mechanisms

While X-ray crystallography and docking provide a static picture of the enzyme-substrate complex, understanding the chemical reaction itself—the breaking and forming of bonds—requires quantum chemical methods. Quantum mechanics/molecular mechanics (QM/MM) calculations are a hybrid approach where the chemically active region (e.g., the substrates and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using computationally less expensive molecular mechanics.

For LPPS, a detailed reaction mechanism has been proposed based on its crystal structure. nih.govrcsb.org This mechanism involves several key steps:

Ionization of the DMAPP molecule in the S1 site to form a dimethylallyl carbocation and a diphosphate anion.

Nucleophilic attack by the double bond of the second DMAPP molecule (from the S2 site) on the carbocation in the S1 site. This forms a new carbon-carbon bond and a transient "lavandulyl carbocation" intermediate.

Deprotonation of the lavandulyl carbocation to form the final product, (R)-lavandulyl diphosphate (LPP). It is suggested that one of the oxygen atoms of the diphosphate group of the substrate in the S2 site acts as the base for this proton abstraction. nih.gov

QM/MM calculations are the ideal tool to validate this proposed pathway. By modeling the transition states and intermediates, these calculations can determine the activation energies for each step, confirming the most likely reaction coordinate. rsc.orgresearchgate.net Such studies can clarify the precise role of active site residues like His78 and the Mg²⁺ ion in stabilizing charged intermediates and lowering the energy barriers of the reaction. nih.govdiva-portal.org Although specific QM/MM studies exclusively on LPPS are not yet widely published, this computational strategy has been successfully applied to other terpene synthases to elucidate their complex cyclization cascades, providing a clear precedent for its application to understand the formation of this compound. researchgate.net

Molecular Dynamics (MD) Simulations of LPPS Structure and Function

Enzymes are not rigid structures; they are dynamic entities whose functions are intimately linked to their motions. Molecular dynamics (MD) simulations provide a computational "microscope" to observe these motions over time, offering insights into protein flexibility, conformational changes, and the pathways for substrate entry and product exit.

For the LPPS enzyme family, MD simulations can reveal several critical aspects of its function. For example, simulations can show how the active site "breathes" to allow the two bulky DMAPP substrates to enter and the final LPP product to be released. They can also illuminate the conformational changes that occur upon substrate binding, which may be necessary to properly align the catalytic machinery. researchgate.net

While specific MD simulation studies on LPPS are still emerging, research on the closely related enzyme undecaprenyl diphosphate synthase (UPPS) has demonstrated the power of this technique. MD simulations of UPPS have shown that its active site pocket can expand, suggesting a mechanism for accommodating substrates and inhibitors. acs.org Similar investigations on other terpene synthases have been used to map substrate binding kinetics and the protein dynamics that are essential for catalysis. researchgate.net Applying MD simulations to LPPS would likely provide a deeper understanding of how the enzyme orchestrates the complex "head-to-middle" condensation and maintains its fidelity to produce this compound.

In Silico Prediction of Novel LPPS Homologs and Their Activities

The identification of the first LPPS gene was accomplished through homology-based cloning, a testament to the power of in silico sequence analysis. acs.org With the explosion of genomic and transcriptomic data, computational methods are now central to discovering novel enzyme homologs and predicting their functions before undertaking laborious laboratory experiments.

The process of discovering new LPPS homologs typically involves using the amino acid sequence of a known LPPS as a query in a BLAST (Basic Local Alignment Search Tool) search against sequence databases. nih.gov This identifies proteins with significant sequence similarity. However, sequence identity alone is not sufficient to predict function.

A more refined in silico approach involves comparative structural modeling. By building a 3D homology model of a putative homolog using the known LPPS crystal structure as a template, researchers can analyze the predicted active site. oup.comrbmb.net The presence, absence, or substitution of key residues can provide strong clues about the enzyme's potential activity. For example, the comparison between LPPS and cyclolavandulyl diphosphate synthase (CLDS), another enzyme that uses two DMAPP molecules, shows that differences in active site architecture (specifically a narrower S2 pocket in CLDS) lead to a different product outcome (cyclolavandulyl diphosphate). acs.org This highlights how in silico structural analysis can predict functional divergence among enzyme homologs.

Table 2: Comparison of Key Features in LPPS and Related Enzymes for Functional Prediction

Enzyme Substrates Product(s) Key Active Site Feature Predicted Function from Analysis Reference
LPPS 2x DMAPP This compound His78; relatively open S2 pocket "Head-to-middle" condensation nih.govacs.org
CLDS 2x DMAPP Cyclolavandulyl diphosphate Phe173 creates a narrower S2 pocket Condensation followed by cyclization acs.org
UPPS FPP, IPP Undecaprenyl diphosphate Asn in place of His78; canonical cis-IDS fold "Head-to-tail" condensation nih.govacs.org

| SlCPT5 | GGPP, IPP | Medium-chain polyprenols | Homology model based on LPPS shows a suitable pocket | "Head-to-tail" condensation of specific chain length | oup.com |

This comparative approach allows scientists to prioritize candidates for experimental characterization, accelerating the discovery of new enzymes with potentially valuable catalytic activities for applications in fragrances, agriculture, and biotechnology.

Evolutionary and Ecological Aspects of R Lavandulyl Diphosphate Biosynthesis

Phylogenetic Distribution of LPPS-like Enzymes in Nature

Lavandulyl diphosphate (B83284) synthase (LPPS) and similar enzymes that catalyze the formation of irregular monoterpene precursors exhibit a limited and specific distribution within the plant kingdom. These enzymes are not widespread, suggesting a specialized evolutionary origin. The first characterization of an LPPS was from lavender (Lavandula x intermedia), a member of the Lamiaceae family. capes.gov.bracs.org This enzyme, LiLPPS, specifically catalyzes the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP). capes.gov.bracs.org

The occurrence of enzymes producing irregular monoterpenes is largely confined to certain plant families known for their rich profiles of secondary metabolites. For instance, chrysanthemyl diphosphate synthase (CPPS), which produces another irregular monoterpene precursor, is found in plants of the Anthemideae tribe within the Asteraceae family. researchgate.net While LPPS itself has been most notably studied in Lavandula, the search for LPPS-like enzymes in other species is ongoing. The current understanding points to a scattered phylogenetic distribution, primarily within angiosperm families that have evolved complex chemical defense strategies.

Table 1: Distribution of Key Irregular Monoterpene Synthases

Enzyme Precursor Formed Plant Family Example Species
Lavandulyl Diphosphate Synthase (LPPS) Lavandulyl Diphosphate (LPP) Lamiaceae Lavandula x intermedia capes.gov.br

Evolutionary Divergence of Irregular Prenyltransferases from Head-to-Tail Counterparts

The vast majority of terpenes in nature are synthesized via a "head-to-tail" condensation of isoprene (B109036) units, a reaction catalyzed by canonical prenyltransferases like geranyl diphosphate synthase (GPPS) and farnesyl diphosphate synthase (FDS). nih.gov Irregular prenyltransferases, such as LPPS and CPPS, which catalyze "non-head-to-tail" condensations, represent a fascinating evolutionary divergence. nih.govnih.gov

Evidence suggests that these irregular synthases evolved from their head-to-tail counterparts through gene duplication followed by functional divergence. researchgate.net A study on chrysanthemyl diphosphate synthase (CDS) proposed that its gene arose from a duplication of the FDS gene. researchgate.net Following this duplication, the new gene accumulated mutations and was subjected to positive selection, leading to a new catalytic function—the formation of an irregular monoterpene precursor. researchgate.net This evolutionary path allowed for the exploration of novel chemical structures without compromising the essential functions of the original head-to-tail synthases.

This divergence from the canonical head-to-tail reaction mechanism has been a key innovation in the evolution of plant chemical diversity. rsc.org The enzymes responsible for synthesizing cis-prenyl diphosphates, the substrates for some of these reactions, are often found in gene clusters with the terpene synthase genes, indicating a coordinated evolution of these specialized metabolic pathways. nih.gov

Ecological Roles of Lavandulyl-Derived Monoterpenes (e.g., Plant Defense, Pheromones)

Monoterpenes derived from (R)-lavandulyl diphosphate play significant roles in mediating ecological interactions, particularly in plant defense and insect communication. researchgate.netwikipedia.org These compounds are not merely metabolic byproducts but are active agents that enhance the plant's survival and reproductive success. tandfonline.comnih.gov

A primary ecological function is their role as components of insect pheromones. For example, lavandulol (B192245) and its derivatives are frequently found in the sex pheromones of mealybugs. researchgate.net (R)-lavandulyl acetate (B1210297), derived from the precursor this compound, is a known semiochemical found in the aggregation pheromone of the western flower thrips (Frankliniella occidentalis) and the sex pheromone of the mealybug Dysmicoccus grassii. biorxiv.org This mimicry or utilization of insect communication signals can be a sophisticated defense mechanism or a way to manipulate insect behavior. The potential for using these compounds in sustainable pest management, such as for mating disruption, is an area of active research. researchgate.netresearchgate.net

Beyond pheromonal activity, lavandulyl-derived compounds contribute to a plant's direct and indirect defense systems. As components of essential oils, these volatile terpenes can act as repellents or toxins to herbivores. wikipedia.orgnih.gov The complex mixture of terpenoids, including irregular ones, can deter feeding and oviposition by a wide range of insects. researchgate.net

Table 2: Examples of Lavandulyl-Derived Monoterpenes and Their Ecological Functions

Compound Ecological Role Target Organism(s)
(R)-Lavandulyl acetate Aggregation Pheromone Western flower thrips (Frankliniella occidentalis) biorxiv.org
(R)-Lavandulyl acetate Sex Pheromone Mealybug (Dysmicoccus grassii) biorxiv.org
Lavandulol derivatives Sex Pheromone Mealybugs (e.g., Planococcus kraunhiae) researchgate.net

Adaptive Significance of Irregular Terpenoid Biosynthesis in Plants

The evolution of pathways for irregular terpenoid biosynthesis, such as the one leading to this compound, confers significant adaptive advantages to plants. mdpi.com The ability to produce a novel class of chemical compounds provides a distinct edge in the ongoing evolutionary arms race between plants and their herbivores and pathogens. researchgate.net

The primary adaptive significance lies in the expansion of a plant's chemical arsenal. By diverging from the common head-to-tail terpenoids, plants can create compounds that are less likely to be detoxified by adapted herbivores, providing a more effective defense. researchgate.net This chemical novelty is a powerful driver of adaptation, allowing plants to thrive in specific ecological niches with high pest pressure.

Furthermore, the dual-use nature of these compounds as both defense agents and pheromone mimics represents a highly efficient use of metabolic resources. A single compound can deter herbivores while also interfering with their reproduction, providing multiple layers of protection. The development of these specialized metabolic pathways is a testament to the evolutionary plasticity of plants and their capacity to generate immense chemical diversity as a primary means of adapting to environmental challenges. researchgate.netmdpi.com This biosynthetic flexibility is a key factor in the ecological success of plant lineages that have mastered the production of irregular terpenoids.

Future Research Directions and Unresolved Questions

Discovery of Novel LPPS Homologs and Biosynthetic Pathways

The identification of lavandulyl diphosphate (B83284) synthase (LPPS) in Lavandula x intermedia was a pivotal moment, elucidating the origin of irregular monoterpenes. nih.govnih.gov This enzyme catalyzes the unusual head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP). nih.govnih.gov However, the full diversity of LPPS homologs and the pathways they participate in across the plant kingdom are far from being completely mapped.

Future research should focus on homology-based cloning and genome mining strategies to discover novel LPPS genes in other plant species known to produce lavandulol (B192245) and its derivatives. nih.govnih.gov For instance, enzymes from the cis-prenyl diphosphate synthase family, to which LPPS belongs, are known to be involved in the biosynthesis of various irregular monoterpenes. nih.govd-nb.info A deeper understanding of the structural and functional relationships within this enzyme family could reveal new catalysts with unique substrate specificities and product outcomes.

Furthermore, investigating the potential for alternative biosynthetic routes to LPP is crucial. While the condensation of two DMAPP molecules is the established mechanism, the plasticity of terpene synthases suggests that other precursor combinations or enzymatic activities might exist. d-nb.info Exploring the product profiles of various terpene synthases when fed with different substrates could uncover novel biosynthetic capabilities.

Table 1: Known and Potential Sources of LPPS Homologs

OrganismKnown/PotentialKey Findings/Research Focus
Lavandula x intermediaKnownIsolation and characterization of LiLPPS, the first identified LPPS. nih.govnih.gov
Artemisia tridentataPotentialKnown to produce irregular monoterpenes; a potential source of novel LPPS homologs. expasy.org
Tanacetum cinerariaefoliumPotentialProduces chrysanthemyl diphosphate, another irregular monoterpene, suggesting the presence of related enzymes. d-nb.info
Other Lamiaceae speciesPotentialThe family is rich in diverse monoterpenes, making it a promising area for discovering new LPPS genes. nih.gov

Elucidation of Regulatory Mechanisms Governing (R)-Lavandulyl Diphosphate Production

The production of this compound is tightly regulated within the plant, influenced by a complex interplay of genetic and environmental factors. mdpi.com Unraveling these regulatory networks is essential for understanding how and why plants produce this compound and for developing strategies to enhance its yield.

Transcriptional regulation plays a key role in controlling the expression of genes in the terpene biosynthetic pathway. mdpi.comnih.gov Future studies should aim to identify specific transcription factors that bind to the promoter regions of LPPS and other related genes, thereby activating or repressing their expression. nih.gov Techniques like yeast one-hybrid screens and chromatin immunoprecipitation sequencing (ChIP-seq) can be employed to identify these regulatory proteins.

Moreover, the influence of developmental stage, tissue type, and environmental cues such as light and hormones on this compound production needs further investigation. nih.govtandfonline.com For example, the expression of many terpene synthase genes is known to be tissue-specific and induced by factors like methyl jasmonate. nih.gov Understanding these regulatory cues will provide a more complete picture of how lavandulol biosynthesis is controlled in its native context. The transport and storage of this compound and its derivatives within the plant cell also remain largely unexplored and represent an important area for future research.

Development of Advanced Bioengineering Strategies for Industrial Applications

The unique fragrance and potential bioactive properties of lavandulol and its derivatives make them attractive targets for industrial production. biorxiv.org Metabolic engineering offers a promising and sustainable alternative to traditional plant extraction or chemical synthesis. biorxiv.orgbiorxiv.org

Future bioengineering efforts should focus on optimizing microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, for high-level production of this compound and its downstream products. biorxiv.orgbiorxiv.org This includes engineering the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways to increase the precursor supply of DMAPP. nih.govnih.gov Additionally, protein engineering of LPPS could enhance its catalytic efficiency and substrate specificity. biorxiv.org

A key challenge in the microbial production of lavandulol is the efficient conversion of this compound to the final alcohol. Recent studies have identified endogenous pyrophosphatases in E. coli that can perform this conversion, opening up new avenues for pathway optimization. biorxiv.orgbiorxiv.org Further screening for and engineering of phosphatases with high activity towards LPP will be crucial. biorxiv.orgbiorxiv.org The development of multi-plasmid systems and the optimization of fermentation conditions are also critical for achieving industrially relevant titers. biorxiv.orgbiorxiv.org

Table 2: Bioengineering Strategies for (R)-Lavandulol Production

StrategyOrganismKey Research Findings and Future Directions
Heterologous expression of LiLPPSE. coliSuccessful production of lavandulol and lavandulyl acetate (B1210297). Future work includes optimizing phosphatase activity and balancing metabolic flux. biorxiv.orgbiorxiv.org
Pathway engineering in S. cerevisiaeSaccharomyces cerevisiaeOverexpression of rate-limiting genes and deletion of competing pathways led to significant lavandulol production. Further optimization of the host strain is needed. biorxiv.org
Protein engineering of LPPSIn vitro / In silicoMutagenesis studies on related terpene synthases have shown the potential to alter product specificity. This could be applied to LPPS to create novel compounds. d-nb.info

Exploration of Undiscovered Biological Functions of this compound and its Derivatives

While the primary interest in this compound has been driven by its role as a precursor to aromatic compounds, its own biological functions and those of its derivatives are not fully understood. As a key metabolite in certain plants, it likely plays a significant role in ecological interactions. bohrium.com

Future research should investigate the potential roles of this compound and its derivatives in plant defense against herbivores and pathogens. Many monoterpenes are known to have insecticidal or antimicrobial properties, and it is plausible that lavandulol and its esters share these activities. frontiersin.org Furthermore, these compounds may act as signaling molecules, attracting pollinators or deterring competitors. tandfonline.com

The pharmacological potential of this compound and its derivatives also warrants further exploration. While lavandulol is known for its anti-inflammatory and calming effects, the specific contributions of the (R)-enantiomer and the diphosphate form have not been extensively studied. Investigating the interactions of these compounds with specific cellular targets could reveal novel therapeutic applications.

Q & A

What is the enzymatic mechanism underlying (R)-lavandulyl diphosphate (LPP) biosynthesis, and how does it deviate from classical isoprenoid rules?

LPP biosynthesis is catalyzed by lavandulyl diphosphate synthase (LPPS), which condenses two dimethylallyl diphosphate (DMAPP) molecules via a "head-to-middle" coupling mechanism. Unlike typical prenyltransferases that follow the "isoprene rule" (sequential addition of isopentenyl diphosphate (IPP) and DMAPP), LPPS exclusively uses DMAPP as both donor and acceptor substrates. Structural studies (e.g., PDB: 5HC6, 5HC8) reveal that LPPS adopts a butterfly-like fold with a unique active-site histidine residue (H78) critical for catalysis. Mutagenesis (e.g., H78N) abolishes activity, confirming its role in stabilizing intermediates .

What analytical methods are employed to characterize this compound and its enzymatic products?

Key methodologies include:

  • In vitro enzymatic assays : Recombinant LPPS expressed in E. coli is incubated with DMAPP, and products (e.g., LPP, geranyl diphosphate) are quantified via liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography .
  • X-ray crystallography : Resolves LPPS structures in apo form or bound to substrates (e.g., DMAPP), identifying Mg²⁺-coordinated active-site residues .
  • Electrophysiological assays : Used to study bioactivity of LPP derivatives (e.g., insect pheromones like (R)-lavandulyl (R)-2-methylbutyrate) by measuring electrophysiological responses in target organisms .

How do structural studies of LPPS inform its catalytic mechanism and substrate specificity?

Crystal structures of LPPS (e.g., PDB: 5HC8) reveal a hydrophobic active-site pocket accommodating DMAPP. The "head-to-middle" coupling mechanism involves:

Ionization of DMAPP’s diphosphate group by Mg²⁺.

Formation of a lavandulyl carbocation intermediate , stabilized by H73.

Nucleophilic attack by a second DMAPP molecule.
Comparative studies with cyclolavandulyl diphosphate synthase (CLDS) highlight divergent active-site geometries despite sequence homology, explaining LPPS’s preference for linear over cyclic products .

How can researchers resolve discrepancies in reported enzymatic activities of prenyltransferases producing LPP?

Contradictions in activity data (e.g., variable product profiles in trans-IDS candidates) are addressed through:

  • Standardized assay conditions : Fixed pH, temperature, and substrate concentrations to minimize variability .
  • Substrate specificity screens : Testing enzymes with alternative prenyl donors (e.g., IPP, geranyl diphosphate) to confirm selectivity .
  • Kinetic analysis : Measuring KmK_m and kcatk_{cat} values to compare catalytic efficiencies across homologs .

What biological roles do this compound-derived compounds play in ecological systems?

LPP serves as a precursor for:

  • Insect pheromones : (R)-Lavandulyl esters mediate aggregation in species like Odontothrips loti, validated via dose-dependent electrophysiological responses .
  • Plant secondary metabolites : In Lavandula, LPP is modified into monoterpenes contributing to essential oil profiles, which deter herbivores .

How does site-directed mutagenesis elucidate critical residues in LPPS function?

Key steps include:

Sequence alignment : Identifying conserved residues (e.g., H78, D80) across LPPS homologs.

Mutagenesis library construction : Using PCR-based methods to generate point mutations.

Functional screening : Assaying mutants for LPP production loss or altered product profiles.
For example, H78N LPPS loses catalytic activity, confirming its role in carbocation stabilization .

What challenges arise in heterologous expression of LPPS for functional studies?

Common issues and solutions:

  • Low solubility : Use fusion tags (e.g., GST, His-tag) and optimized E. coli strains (e.g., BL21-CodonPlus) .
  • Incorrect folding : Co-expression with chaperones (e.g., GroEL/ES) or refolding protocols .
  • Substrate availability : Supplementation with exogenous DMAPP or IPP in growth media .

What evolutionary insights emerge from comparing LPPS with other prenyltransferases?

LPPS shares structural homology with bacterial cis-prenyltransferases (e.g., undecaprenyl diphosphate synthase) but diverges in:

  • Active-site topology : Accommodates bulkier intermediates due to loop flexibility .
  • Catalytic residues : Unique histidine (vs. asparagine in homologs) enables irregular terpene synthesis .
    Phylogenetic analysis suggests LPPS evolved from ancestral cis-prenyltransferases via gene duplication and neofunctionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.